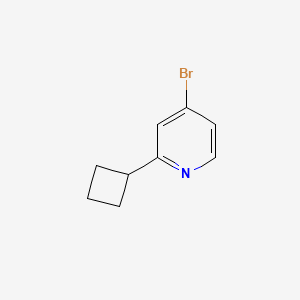

4-Bromo-2-cyclobutylpyridine

Description

BenchChem offers high-quality 4-Bromo-2-cyclobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyclobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCRFCJNDKUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671699 | |

| Record name | 4-Bromo-2-cyclobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-11-3 | |

| Record name | 4-Bromo-2-cyclobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-cyclobutylpyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Bromo-2-cyclobutylpyridine, a valuable substituted pyridine intermediate for pharmaceutical and materials science research. The core of this strategy revolves around a highly selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and a discussion of the critical experimental parameters. The guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize this and related heterocyclic compounds.

Introduction and Strategic Overview

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The title compound, 4-Bromo-2-cyclobutylpyridine, is a key building block that allows for further molecular elaboration. The bromine atom at the 4-position serves as a versatile handle for subsequent cross-coupling reactions, while the cyclobutyl moiety at the 2-position can impart favorable physicochemical properties, such as improved metabolic stability and conformational rigidity.[1]

The synthesis of 4-Bromo-2-cyclobutylpyridine is not a trivial one-step process and requires a carefully planned multi-step sequence. A retrosynthetic analysis suggests that a palladium-catalyzed cross-coupling reaction is the most logical and controllable approach. Specifically, a Suzuki-Miyaura coupling between a dihalogenated pyridine and a cyclobutylboron reagent offers a predictable and high-yielding route.[2][3][4]

This guide will focus on a two-step synthetic sequence starting from the commercially available 2-aminopyridine. The overall strategy is as follows:

-

Synthesis of the Key Precursor: 2,4-Dibromopyridine. This step involves the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction to introduce the first bromine atom, and a subsequent bromination to yield the di-substituted pyridine. An alternative and more direct method starting from 2-bromo-4-nitropyridine N-oxide will also be discussed.[5]

-

Selective Suzuki-Miyaura Cross-Coupling. This crucial step involves the regioselective coupling of 2,4-dibromopyridine with a cyclobutylboron reagent, such as potassium cyclobutyltrifluoroborate, to introduce the cyclobutyl group at the more reactive 2-position.[2]

Synthesis of the Key Precursor: 2,4-Dibromopyridine

The synthesis of 2,4-dibromopyridine is a critical first step. An efficient method involves the treatment of 2-bromo-4-nitropyridine N-oxide with acetyl bromide.[5]

Reaction Scheme

Caption: Synthesis of 2,4-Dibromopyridine.

Experimental Protocol

Materials:

-

2-Bromo-4-nitropyridine N-Oxide

-

Acetyl Bromide

-

Glacial Acetic Acid

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 2-bromo-4-nitropyridine N-oxide (1.0 eq) in glacial acetic acid, add acetyl bromide (excess, ~14 eq).

-

Heat the reaction mixture to 130 °C and maintain for 16 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Basify the mixture to a pH of 9 with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2,4-dibromopyridine.[5]

Mechanistic Insights

This reaction proceeds through a tandem nucleophilic substitution and N-oxide reduction process. The acetyl bromide acts as both a bromine source and a reducing agent for the N-oxide.

Selective Suzuki-Miyaura Cross-Coupling

The final step in the synthesis of 4-Bromo-2-cyclobutylpyridine is a regioselective Suzuki-Miyaura cross-coupling reaction. The C2 position of 2,4-dibromopyridine is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C4 position, allowing for selective functionalization.[5]

Reaction Scheme

Caption: Suzuki-Miyaura Cross-Coupling.

Experimental Protocol

Materials:

-

2,4-Dibromopyridine

-

Potassium cyclobutyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a reaction vessel, combine 2,4-dibromopyridine (1.0 eq), potassium cyclobutyltrifluoroborate (1.2 eq), cesium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and di(1-adamantyl)-n-butylphosphine (0.03 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add degassed toluene and water (typically a 10:1 ratio).

-

Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-cyclobutylpyridine.

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| 2,4-Dibromopyridine | 1.0 | Electrophile |

| Potassium cyclobutyltrifluoroborate | 1.2 | Nucleophile (cyclobutyl source) |

| Pd(OAc)₂ | 0.02 | Catalyst precursor |

| n-BuPAd₂ | 0.03 | Ligand |

| Cs₂CO₃ | 3.0 | Base |

| Toluene/H₂O | - | Solvent system |

Mechanistic Insights and Causality

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[3][4][6]

Caption: Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the 2-position of 2,4-dibromopyridine. This step is generally rate-determining and is favored at the more electron-deficient C2 position.

-

Transmetalation: The cyclobutyl group is transferred from the boron atom to the palladium center. The base is crucial in this step to activate the organoboron species.[6]

-

Reductive Elimination: The final step involves the formation of the C-C bond between the pyridine ring and the cyclobutyl group, regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand like n-BuPAd₂ is critical for promoting the oxidative addition and stabilizing the palladium catalyst. Cesium carbonate is an effective base for activating the trifluoroborate salt.[2]

Characterization

The final product, 4-Bromo-2-cyclobutylpyridine, should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern of bromine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety Considerations

-

2,4-Dibromopyridine: Is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.

-

Acetyl Bromide: Is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Solvents: Toluene and dichloromethane are flammable and/or toxic. Use appropriate safety precautions.

Conclusion

The synthesis of 4-Bromo-2-cyclobutylpyridine can be reliably achieved through a two-step sequence involving the preparation of 2,4-dibromopyridine followed by a regioselective Suzuki-Miyaura cross-coupling with potassium cyclobutyltrifluoroborate. This guide provides a detailed and validated protocol, along with insights into the reaction mechanisms, to aid researchers in the successful synthesis of this important chemical intermediate. The principles and procedures outlined herein can also be adapted for the synthesis of other functionalized pyridine derivatives.

References

- Amin, A. H., Mehta, D. R., & Samarth, S. S. (Year). Progress in Drug Research. Source. [Link not available]

- HETEROCYCLES, Vol. 75, No. 1, 2008. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.

- Pratt, C. J., Aycock, R. A., King, M. D., & Jui, N. T. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives.

- Dreher, S. D., & Molander, G. A. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Suzuki reaction.

- BLD Pharm. (n.d.). 4-Bromo-2-cyclobutylpyridine.

- MDPI. (2021).

- Yu, X., et al. (Year). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Guidechem. (n.d.). What are the applications and synthesis of 4-Bromo-2-fluoropyridine?.

- ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis.

- MDPI. (Year). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). Preparation method of 2-methyl-4-bromopyridine.

- BenchChem. (2025).

- BenchChem. (2025).

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Suzuki Coupling [organic-chemistry.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-Bromo-2-cyclobutylpyridine

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-cyclobutylpyridine, a key heterocyclic building block in modern organic synthesis and drug discovery. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic methodologies. Furthermore, it delves into the spectroscopic characterization techniques essential for its structural confirmation and quality control. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile intermediate in the synthesis of complex molecular architectures.

Compound Identification and Physicochemical Properties

4-Bromo-2-cyclobutylpyridine is a substituted pyridine derivative characterized by a bromine atom at the 4-position and a cyclobutyl group at the 2-position of the pyridine ring. This unique substitution pattern makes it a valuable synthon for introducing the 2-cyclobutylpyridine moiety into target molecules through various cross-coupling reactions.

The fundamental identifiers and properties of 4-Bromo-2-cyclobutylpyridine are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1142194-11-3 | [1] |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | |

| IUPAC Name | 4-bromo-2-cyclobutylpyridine | |

| SMILES | C1CC(C1)C2=NC=C(Br)C=C2 | |

| Predicted XlogP | 3.3 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences. While a specific, published route for 4-Bromo-2-cyclobutylpyridine is not widely documented, a plausible and efficient synthetic strategy can be devised based on established organometallic and heterocyclic chemistry principles. A common approach involves the construction of the substituted pyridine ring or the modification of a pre-existing one.

A logical synthetic approach would start from a readily available bromopyridine precursor, followed by the introduction of the cyclobutyl group via a cross-coupling reaction. For instance, a Negishi or Suzuki coupling reaction is a powerful tool for forming C-C bonds.

Illustrative Synthetic Pathway

The following diagram outlines a potential synthetic workflow for preparing 4-Bromo-2-cyclobutylpyridine from 2,4-dibromopyridine.

Caption: Proposed Negishi coupling pathway for synthesis.

Experimental Protocol (Representative)

This protocol is a representative example based on similar Negishi coupling reactions.

-

Preparation of the Organozinc Reagent:

-

Dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The regioselectivity of lithiation at the 2-position is driven by the higher acidity of the C2-proton adjacent to the nitrogen atom.

-

Stir the mixture for 1 hour at -78 °C.

-

Add a solution of anhydrous zinc chloride (1.1 eq) in THF to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete transmetalation.

-

-

Negishi Cross-Coupling:

-

To the freshly prepared organozinc reagent, add cyclobutyl bromide (1.2 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-Bromo-2-cyclobutylpyridine.

-

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a definitive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern on the pyridine ring.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Predicted Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |

| 8.35 (d, J = 5.2 Hz, 1H, H-6) | 164.0 (C-2) |

| 7.40 (d, J = 1.8 Hz, 1H, H-3) | 150.5 (C-6) |

| 7.25 (dd, J = 5.2, 1.8 Hz, 1H, H-5) | 133.0 (C-4) |

| 3.80 (quintet, J = 8.5 Hz, 1H, CH-cyclobutyl) | 129.0 (C-5) |

| 2.40 - 2.20 (m, 4H, CH₂-cyclobutyl) | 125.5 (C-3) |

| 2.10 - 1.90 (m, 2H, CH₂-cyclobutyl) | 40.0 (CH-cyclobutyl) |

| 26.5 (CH₂-cyclobutyl) | |

| 18.5 (CH₂-cyclobutyl) |

Note: These are predicted chemical shifts based on analogous structures like 4-bromo-2-methylpyridine and may vary slightly in an actual spectrum.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M+H]⁺: m/z 212.0, 214.0

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups and the aromatic nature of the compound.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Applications in Research and Development

4-Bromo-2-cyclobutylpyridine is not an end-product but a valuable intermediate. Its utility lies in the strategic reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities at the 4-position of the pyridine ring.

Role as a Synthetic Intermediate

The compound serves as a scaffold for building more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[4][5]

Caption: Use in Suzuki coupling to form C-C bonds.

This reactivity is crucial in fields such as:

-

Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds. Using this building block allows for the systematic exploration of the chemical space around the 2,4-substituted pyridine core to optimize drug candidates.

-

Materials Science: Bipyridine and related structures, which can be synthesized from this intermediate, are important ligands in coordination chemistry and the development of functional materials like organic light-emitting diodes (OLEDs) and sensors.[6]

Safety and Handling

As with all bromo-organic compounds, 4-Bromo-2-cyclobutylpyridine should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-cyclobutylpyridine (CAS No. 1142194-11-3) is a highly valuable and versatile building block in synthetic chemistry. Its well-defined structure, characterized by a reactive bromine handle and a lipophilic cyclobutyl group, provides chemists with a powerful tool for the synthesis of complex molecular targets. The synthetic and analytical protocols outlined in this guide serve as a foundational resource for researchers aiming to leverage this compound in their drug discovery and materials science programs.

References

-

PubChemLite. 2-bromo-4-cyclobutylpyridine (C9H10BrN). [Link]

-

HETEROCYCLES, Vol. 75, No. 1, 2008. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. [Link]

Sources

- 1. 1142194-11-3|4-Bromo-2-cyclobutylpyridine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-cyclobutylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile. This technical guide provides a detailed examination of the key physicochemical properties of 4-Bromo-2-cyclobutylpyridine, a heterocyclic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, the following analysis is grounded in the principles of structure-activity relationships and the practical realities of preclinical drug development. The insights provided herein are intended to empower researchers to make informed decisions in the design and optimization of novel therapeutics based on this chemical scaffold.

Chemical Identity and Structure

IUPAC Name: 4-Bromo-2-cyclobutylpyridine CAS Number: 1142194-11-3[1] Molecular Formula: C₉H₁₀BrN Canonical SMILES: C1CC(C1)C2=NC=CC(=C2)Br

The structure of 4-Bromo-2-cyclobutylpyridine, characterized by a pyridine ring substituted with a bromine atom at the 4-position and a cyclobutyl group at the 2-position, dictates its fundamental physicochemical nature. The interplay between the electron-withdrawing bromine, the basic nitrogen of the pyridine ring, and the non-polar cyclobutyl moiety gives rise to a unique set of properties that are critical to its behavior in biological systems.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is the foundation of predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling. The following table summarizes the key predicted physicochemical parameters for 4-Bromo-2-cyclobutylpyridine, generated using the SwissADME web tool, a widely recognized platform for in silico drug discovery.[2][3][4]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 212.09 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight (<500 g/mol ) is favored for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 3.15 | A measure of lipophilicity. This value suggests good membrane permeability but may also indicate potential for non-specific binding and lower aqueous solubility. |

| Water Solubility (logS) | -3.85 | Indicates low aqueous solubility. This is a critical parameter that can limit oral absorption and formulation development. |

| pKa (Acid Dissociation Constant) | 3.95 | The pyridine nitrogen is weakly basic. This pKa suggests that the compound will be partially protonated at physiological pH, which can influence its solubility, permeability, and interaction with biological targets. |

| Polar Surface Area (TPSA) | 12.89 Ų | A measure of the molecule's polarity. The low TPSA is consistent with the predicted good membrane permeability. |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be advantageous for binding to a specific target. |

| Drug-Likeness | Yes (Lipinski's Rule of Five compliant) | The compound adheres to the general guidelines for oral bioavailability, with no violations of Lipinski's Rule of Five. |

| Gastrointestinal (GI) Absorption | High | The model predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The predicted properties suggest the potential for this compound to cross the blood-brain barrier. |

Experimental Determination of Key Physicochemical Properties

While in silico predictions provide valuable initial insights, experimental verification is crucial for accurate characterization. The following section details the standard, field-proven methodologies for determining the aqueous solubility, pKa, and lipophilicity of a compound like 4-Bromo-2-cyclobutylpyridine.

Aqueous Solubility: The Kinetic Solubility Assay

Causality Behind Experimental Choice: In early drug discovery, the kinetic solubility assay is favored for its high-throughput nature and its relevance to the conditions encountered during many in vitro biological screens, where compounds are often introduced from a DMSO stock solution.[5] This method provides a rapid assessment of a compound's propensity to precipitate when diluted into an aqueous buffer.

Experimental Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Bromo-2-cyclobutylpyridine in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well filter plate, add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final desired concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (typically 1-2 hours) with gentle shaking to allow for equilibration and potential precipitation.

-

Filtration: Separate the precipitated compound from the soluble fraction by vacuum filtration through the filter plate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound measured in the filtrate.

pKa Determination: Potentiometric Titration

Causality Behind Experimental Choice: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. By monitoring the pH change of a solution upon the addition of a titrant (an acid or a base), the inflection point of the titration curve reveals the pKa. This is a direct measure of the compound's acidity or basicity, which is fundamental to its behavior in different pH environments of the body.

Experimental Workflow Diagram:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 4-Bromo-2-cyclobutylpyridine in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Lipophilicity (logP) Determination: Shake-Flask Method

Causality Behind Experimental Choice: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP), a direct measure of a compound's lipophilicity. This method involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring its concentration in each phase at equilibrium. The resulting logP value is a critical predictor of membrane permeability and in vivo distribution.

Experimental Workflow Diagram:

Caption: Workflow for logP Determination by the Shake-Flask Method.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of a specific pH, e.g., 7.4) with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a solution of 4-Bromo-2-cyclobutylpyridine in the pre-saturated n-octanol phase.

-

Partitioning: Add a known volume of the n-octanol solution to a known volume of the pre-saturated aqueous phase in a sealed container.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of 4-Bromo-2-cyclobutylpyridine, as predicted by in silico models, suggest a compound with favorable characteristics for oral bioavailability and potential central nervous system penetration. Its moderate lipophilicity, low polar surface area, and compliance with Lipinski's Rule of Five make it an interesting scaffold for further investigation. However, its predicted low aqueous solubility presents a potential challenge for formulation and may impact its absorption.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key physicochemical parameters. A thorough experimental characterization is the essential next step to validate these in silico predictions and to provide the solid data foundation required for advancing this compound, or its analogs, through the drug discovery and development pipeline. This integrated approach of predictive modeling and empirical validation is the cornerstone of modern, efficient, and successful pharmaceutical research.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136-1145. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]

Sources

- 1. 1142194-11-3|4-Bromo-2-cyclobutylpyridine|BLD Pharm [bldpharm.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 5. PubChemLite - 4-bromo-2-butylpyridine (C9H12BrN) [pubchemlite.lcsb.uni.lu]

The Emergence of 2-Cyclobutylpyridine Derivatives: A Technical Guide to Their Discovery and Synthetic History

Abstract

The 2-cyclobutylpyridine scaffold has quietly emerged as a privileged motif in modern medicinal chemistry. Its unique conformational constraints and role as a bioisosteric replacement for more common functional groups have led to its incorporation into a variety of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of 2-cyclobutylpyridine derivatives, tracing their origins from early synthetic explorations to their current applications in drug discovery. We will delve into the key synthetic methodologies that have enabled the construction of this chemical entity, examine its evolving role in various therapeutic areas, and present a forward-looking perspective on its potential in the development of next-generation pharmaceuticals.

Introduction: The Cyclobutyl Group as a Unique Bioisostere

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is a central theme. One of the key strategies in this endeavor is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity, metabolic stability, or pharmacokinetic properties. The cyclobutyl moiety has gained significant attention as a versatile bioisostere.[1][2] Its rigid, three-dimensional structure can impart favorable conformational preorganization upon a molecule, potentially leading to enhanced binding affinity for its biological target. Furthermore, the cyclobutane ring can serve as a non-planar substitute for planar aromatic rings or as a constrained linker, influencing the overall topology of a molecule.[1] When appended to a pharmacologically important core like pyridine, the cyclobutyl group can significantly modulate a compound's properties. Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[3][4][5][6][7] The introduction of a cyclobutyl group at the 2-position of the pyridine ring creates a unique chemical entity with a distinct spatial arrangement and electronic distribution, offering a rich scaffold for drug discovery.

Early Synthetic Explorations and Discovery

The precise genesis of 2-cyclobutylpyridine derivatives is not marked by a single, seminal discovery but rather by a gradual emergence through broader explorations of pyridine chemistry and the development of novel synthetic methodologies. Early methods for the alkylation of pyridines were often non-specific and lacked the precise control required for the selective introduction of a cyclobutyl group.[8]

The historical development of synthetic routes to 2-substituted pyridines has paved the way for the creation of 2-cyclobutylpyridine derivatives. Key advancements in cross-coupling reactions, particularly those involving organometallic reagents, have been instrumental. While a specific foundational patent exclusively claiming 2-cyclobutylpyridine for a singular purpose is not readily apparent in early literature, its derivatives began to appear in the patent landscape within broader Markush structures, often as part of larger libraries of compounds being screened for various biological activities. For instance, a patent filed in the late 1990s by Merck Frosst Canada and Co. described a broad class of substituted pyridines as selective cyclooxygenase-2 (COX-2) inhibitors, with the claims encompassing structures that could include a 2-cyclobutyl substituent, although it was not explicitly exemplified.[7][9] This highlights a common trajectory for such scaffolds: their initial discovery is often embedded within larger chemical series before their unique properties are fully appreciated and explored in a more targeted manner.

Key Synthetic Methodologies

The synthesis of 2-cyclobutylpyridine derivatives has evolved with the advent of modern synthetic techniques. Several key strategies have proven effective in constructing this scaffold.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of 2-substituted pyridines. The coupling of a 2-halopyridine with a cyclobutyl-organometallic reagent is a common and effective approach.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a 2-halopyridine and a cyclobutylboronic acid or ester is a versatile method. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.

-

Negishi Coupling: The reaction of a 2-halopyridine with a cyclobutylzinc reagent, typically catalyzed by palladium or nickel, is another robust method for forming the C-C bond.

-

Iron-Zinc Co-catalyzed Coupling: More recently, the use of co-catalytic zinc reagents with iron has been shown to facilitate the cross-coupling of 2-halopyridines with organoboron compounds, offering a more sustainable and cost-effective alternative to palladium catalysis.[1]

Experimental Protocol: Synthesis of 2-Cyclobutylpyridine via Negishi Coupling

-

Preparation of Cyclobutylzinc Reagent: To a solution of cyclobutyl bromide (1.1 equivalents) in anhydrous THF, add activated zinc dust (1.5 equivalents) under an inert atmosphere. Stir the mixture at room temperature until the zinc is consumed (as indicated by the disappearance of the metal).

-

Cross-Coupling Reaction: In a separate flask, dissolve 2-bromopyridine (1.0 equivalent) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), in anhydrous THF. To this solution, add the freshly prepared cyclobutylzinc reagent via cannula.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-cyclobutylpyridine.

Radical Alkylation

Minisci-type reactions, which involve the addition of a nucleophilic radical to a protonated, electron-deficient pyridine ring, can also be employed for the synthesis of 2-cyclobutylpyridines.[10] This method often utilizes a cyclobutyl carboxylic acid as the radical precursor.

Pharmacological Significance and Applications

While a comprehensive history of the pharmacological applications of 2-cyclobutylpyridine derivatives is still being written, their emergence in the patent literature points towards their potential in various therapeutic areas. The unique structural features of the 2-cyclobutylpyridine scaffold can be leveraged to achieve desired pharmacological effects.

As Bioisosteres in Kinase Inhibitors

A significant application of the cyclobutyl moiety is as a bioisosteric replacement for other functional groups in kinase inhibitors. For instance, a patent from Incyte Corporation describes azetidine and cyclobutane derivatives as Janus kinase (JAK) inhibitors for the treatment of inflammatory and autoimmune disorders, as well as cancer.[11] While not exclusively focused on the 2-cyclobutylpyridine core, this patent highlights the utility of the cyclobutane ring in modulating kinase activity. The rigid nature of the cyclobutyl group can help to lock the molecule in a bioactive conformation, leading to improved potency and selectivity.

In the Treatment of Inflammatory Disorders

As mentioned earlier, substituted pyridines have been investigated as selective COX-2 inhibitors for the treatment of inflammation.[7][9] The incorporation of a 2-cyclobutyl group can influence the binding of these compounds to the COX-2 active site, potentially leading to enhanced selectivity over the COX-1 isoform and a reduction in gastrointestinal side effects.

| Compound Class | Therapeutic Target | Potential Application | Reference |

| Substituted Pyridines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | [9],[7] |

| Azetidine and Cyclobutane Derivatives | Janus Kinase (JAK) | Inflammatory and Autoimmune Disorders, Cancer | [11] |

Table 1: Potential Therapeutic Applications of 2-Cyclobutylpyridine Derivatives and Related Compounds.

Future Perspectives and Conclusion

The discovery and development of 2-cyclobutylpyridine derivatives represent a compelling example of how the exploration of novel chemical space can lead to promising new therapeutic agents. While the history of this specific scaffold is not as well-defined as that of more established pharmacophores, its increasing appearance in the patent and scientific literature underscores its growing importance. The continued development of efficient and selective synthetic methodologies will be crucial for unlocking the full potential of this versatile scaffold. As our understanding of the intricate interplay between molecular structure and biological activity deepens, we can expect to see the 2-cyclobutylpyridine core feature more prominently in the next generation of innovative medicines.

References

-

Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (n.d.). Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Royal Society of Chemistry. Retrieved from [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).

- JACSAu. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

-

IJCRT. (n.d.). A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. Retrieved from [Link]

- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors (U.S. Patent No. 8,158,616B2). U.S.

- Merck Frosst Canada and Co. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors (U.S. Patent No. 5,861,419A). U.S.

-

MDPI. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

- Natho, P., Yang, Z., Allen, L. A. T., Rey, J., White, A. J. P., & Parsons, P. J. (2021). An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. Organic & Biomolecular Chemistry.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. Retrieved from [Link]

-

ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

- Wang, Z., et al. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors (Publication No. WO1998003484A1).

-

YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors (U.S. Patent No. US8158616B2).

- Merck Frosst Canada and Co. (1999). Substituted pyridines as selective cyclooxygenase-2 inhibitors (U.S. Patent No. US5861419A).

Sources

- 1. Simple mixed Fe–Zn catalysts for the Suzuki couplings of tetraarylborates with benzyl halides and 2-halopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pyridone synthesis [organic-chemistry.org]

- 11. drugpatentwatch.com [drugpatentwatch.com]

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-2-cyclobutylpyridine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 4-Bromo-2-cyclobutylpyridine, a substituted pyridine derivative of interest to the pharmaceutical and agrochemical industries. Moving beyond a simple recitation of methods, this document details the strategic rationale behind the analytical sequence, focusing on the synergistic power of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy. Each protocol is presented as a self-validating system, ensuring high-confidence structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing novel small molecules.

Introduction: The Rationale for a Multi-Pronged Analytical Approach

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1] 4-Bromo-2-cyclobutylpyridine represents a class of substituted heterocycles whose biological activity is intrinsically linked to its precise molecular architecture. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

Therefore, a rigorous and orthogonal analytical strategy is not merely procedural but essential for scientific integrity. This guide eschews a rigid template, instead presenting a logical workflow that begins with establishing the molecular formula and progressively builds a detailed, validated map of atomic connectivity. The core philosophy is one of data integration, where each technique provides a unique piece of the structural puzzle, and the final assignment is supported by a cohesive, cross-validated dataset.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first and most fundamental question in structural elucidation is "What is its mass?". Mass spectrometry (MS) directly answers this, providing the molecular weight and, with high-resolution instrumentation, the elemental composition.

Expertise: Why Mass Spectrometry is the Initial Step

Initiating the analysis with MS is a strategic choice for efficiency. It immediately confirms the mass of the synthesized compound, providing a crucial check against the expected product. For halogenated compounds, MS offers a unique diagnostic feature that provides a high degree of confidence from the very first measurement.[2]

Trustworthiness: The Isotopic Signature of Bromine

Nature provides an internal validation for bromine-containing compounds. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass-to-charge units (m/z).[3][5] The observation of this characteristic M+ and M+2 pattern is definitive evidence for the presence of one bromine atom in the molecule.[4][5]

Data Presentation: Expected Mass Spectrometry Data

| Analysis Type | Ionization Mode | Expected m/z | Interpretation |

| Low-Resolution MS | Electron Ionization (EI) | 225 / 227 | Molecular Ion (M⁺) peak doublet, confirming the presence of one bromine atom.[3][5] |

| High-Resolution MS (HRMS) | Electrospray (ESI) | 226.0229 / 228.0209 | Protonated Molecule [M+H]⁺. Calculated for C₉H₁₁BrN⁺: 226.0231 / 228.0211. The close match validates the elemental formula. |

| Fragmentation (EI) | Electron Ionization (EI) | 146 | Loss of the bromine radical ([M-Br]⁺), a common fragmentation pathway for bromo-aromatics.[6][7] |

Experimental Protocol: GC-MS for Molecular Ion and Fragmentation Analysis

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of 4-Bromo-2-cyclobutylpyridine (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Injector: Use a split/splitless injector in split mode to avoid overloading the column.

-

Oven Program: Start at 50 °C and ramp to 250 °C at 10 °C/min to ensure elution.[8]

-

-

MS Conditions:

-

Data Analysis: Identify the molecular ion doublet (M⁺) at m/z 225/227 and analyze the fragmentation pattern for characteristic losses.

Visualization: Primary Fragmentation Pathway

The diagram below illustrates the primary fragmentation observed under Electron Ionization, which involves the loss of the bromine atom—a characteristic cleavage for halogenated aromatic compounds.[6][7]

Caption: Primary fragmentation of 4-Bromo-2-cyclobutylpyridine.

The Carbon-Hydrogen Framework: 1D NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms. 1D NMR, specifically ¹H and ¹³C experiments, provides the foundational blueprint of the molecule's structure.[9][10]

Expertise: Delineating Aromatic and Aliphatic Regions

¹H and ¹³C NMR spectra are interpreted based on chemical shifts (δ), which indicate the electronic environment of each nucleus.[9] The structure of 4-Bromo-2-cyclobutylpyridine contains two distinct regions:

-

Aromatic Region: Protons and carbons of the pyridine ring resonate at higher chemical shifts (downfield) due to the deshielding effect of the aromatic ring current.[9]

-

Aliphatic Region: Protons and carbons of the saturated cyclobutyl ring resonate at lower chemical shifts (upfield).[11]

This clear separation allows for an initial, confident assignment of signals to either the pyridine or the cyclobutyl moiety.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8] CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet.

-

A typical spectral width would be 0-160 ppm.[8]

-

Data Presentation: Predicted 1D NMR Spectral Data

The following tables summarize the predicted chemical shifts for 4-Bromo-2-cyclobutylpyridine based on established values for substituted pyridines and cyclobutane rings.[9][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.35 | d | 1H | H-6 | α-proton to nitrogen, most deshielded aromatic proton.[9] |

| ~7.40 | d | 1H | H-3 | Aromatic proton ortho to the cyclobutyl group. |

| ~7.25 | dd | 1H | H-5 | Aromatic proton coupled to both H-6 and H-3. |

| ~3.50 | quintet | 1H | H-1' (CH) | Methine proton of the cyclobutyl ring, deshielded by the attached pyridine. |

| ~2.40 | m | 2H | H-2'/H-4' (eq) | Equatorial protons on the cyclobutyl ring. |

| ~2.10 | m | 2H | H-2'/H-4' (ax) | Axial protons on the cyclobutyl ring. |

| ~1.90 | m | 2H | H-3' | Protons on the C3' carbon of the cyclobutyl ring. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.0 | C-2 | Carbon attached to nitrogen and the cyclobutyl group, highly deshielded. |

| ~150.5 | C-6 | α-carbon to nitrogen.[9] |

| ~139.5 | C-4 | Carbon bearing the bromine atom. |

| ~127.0 | C-5 | Aromatic CH. |

| ~123.0 | C-3 | Aromatic CH. |

| ~45.0 | C-1' | Methine carbon of the cyclobutyl ring attached to the pyridine. |

| ~29.0 | C-2'/C-4' | Methylene carbons of the cyclobutyl ring. |

| ~18.0 | C-3' | Methylene carbon of the cyclobutyl ring. |

Assembling the Pieces: 2D NMR for Unambiguous Connectivity

While 1D NMR provides the individual components, 2D NMR spectroscopy reveals how they are connected.[13] A suite of 2D experiments—COSY, HSQC, and HMBC—is used to build the final molecular structure with confidence.[14][15]

Expertise & Trustworthiness: The Logic of 2D NMR Correlation

The power of this three-experiment combination lies in its self-validating logic. Each experiment provides a different type of correlation, and the final structure must be consistent with all observed data points.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. It will clearly show which protons are adjacent within the pyridine ring and trace the connectivity around the cyclobutyl ring.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This definitively links the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum.[15][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key "connector" experiment. It reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlation).[15][16] The crucial HMBC correlation will be from the methine proton of the cyclobutyl ring (H-1') to the C-2 carbon of the pyridine ring, unambiguously linking the two fragments.

Visualization: The Structural Elucidation Workflow

Caption: Logical workflow for structural elucidation using NMR.

Data Presentation: Key Expected 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Interpretation |

| COSY | H-5 (~7.25 ppm) | H-6 (~8.35 ppm) | Confirms adjacency of H-5 and H-6 on the pyridine ring. |

| COSY | H-1' (~3.50 ppm) | H-2'/H-4' (~2.40/2.10 ppm) | Confirms connectivity within the cyclobutyl ring. |

| HSQC | H-6 (~8.35 ppm) | C-6 (~150.5 ppm) | Links the H-6 proton to its attached carbon. |

| HSQC | H-1' (~3.50 ppm) | C-1' (~45.0 ppm) | Links the cyclobutyl methine proton to its carbon. |

| HMBC | H-1' (~3.50 ppm) | C-2 (~165.0 ppm) | CRITICAL: 3-bond correlation that unambiguously connects the cyclobutyl ring to the C-2 position of the pyridine ring. |

| HMBC | H-3 (~7.40 ppm) | C-2 (~165.0 ppm) & C-4 (~139.5 ppm) | Confirms the position of H-3 between C-2 and C-4. |

| HMBC | H-6 (~8.35 ppm) | C-2 (~165.0 ppm) & C-4 (~139.5 ppm) | Confirms the position of H-6 relative to other pyridine carbons. |

Definitive Confirmation: Single-Crystal X-ray Crystallography

For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the highest possible level of structural proof.[17]

Authoritative Grounding

This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.[18] It provides an absolute, three-dimensional structure, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions. While more resource-intensive than spectroscopy, its unambiguous results are considered the "gold standard" for structure proof.

Experimental Protocol: Crystallography

-

Crystal Growth: High-purity 4-Bromo-2-cyclobutylpyridine is dissolved in a suitable solvent system (e.g., hexane/ethyl acetate). Slow evaporation of the solvent at room temperature is a common method to encourage the formation of single crystals suitable for diffraction.[17]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen (~100-150 K) to minimize thermal vibrations.[17] It is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion: A Synthesis of Validated Data

The structural elucidation of 4-Bromo-2-cyclobutylpyridine is achieved through a systematic and logical application of modern analytical techniques. The process begins with mass spectrometry to confirm the molecular weight and elemental formula, leveraging the unique isotopic signature of bromine as an internal validation point. The core structure is then mapped out using 1D NMR (¹H and ¹³C) to identify the constituent spin systems. Finally, 2D NMR (COSY, HSQC, and HMBC) is employed to unambiguously connect these fragments, with the HMBC experiment providing the critical link between the cyclobutyl and pyridine moieties. For absolute confirmation, single-crystal X-ray crystallography can provide an incontrovertible 3D structure. This integrated, multi-technique approach ensures a final structural assignment that is robust, reliable, and built on a foundation of cross-validated scientific evidence.

References

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Small Molecules Analysis & QC. Sigma-Aldrich.

- Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. Benchchem.

- Applying 2D NMR methods to the structural elucidation of complex natural products. University of British Columbia.

- Small Molecule Drug Characterization and Purity Analysis. Agilent.

- Lot Release Testing Analytics for Small-Molecule Drugs. Pharmaceutical Technology.

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Mass Spectroscopy - Halo-isotopes. A Level Chemistry | EDEXCEL - YouTube.

- 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube.

- Mass Spectrometry: Fragmentation. University of Calgary.

- A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Benzylcyclobutanol. Benchchem.

- An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine. Benchchem.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.

- Approximate 1H and 13C NMR Shifts. Scribd.

- An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Vinylcyclobutanol. Benchchem.

- A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. Benchchem.

- Basic 1H- and 13C-NMR Spectroscopy. Wiley.

- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

Sources

- 1. agilent.com [agilent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

"potential research areas for 4-Bromo-2-cyclobutylpyridine"

An In-depth Technical Guide to Unlocking the Research Potential of 4-Bromo-2-cyclobutylpyridine

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the strategic introduction of unique structural motifs can unlock novel chemical space and lead to the discovery of compounds with superior properties. The pyridine core is a privileged scaffold, present in numerous pharmaceuticals and functional materials. Its derivatization offers a powerful tool for modulating physicochemical and biological properties. This guide focuses on the untapped potential of a specific, likely novel, substituted pyridine: 4-Bromo-2-cyclobutylpyridine .

The presence of a bromine atom at the 4-position of the pyridine ring offers a versatile handle for a wide array of modern cross-coupling reactions, enabling the introduction of diverse functionalities. Concurrently, the cyclobutyl group at the 2-position provides a three-dimensional, saturated hydrocarbon motif that can enhance metabolic stability, improve solubility, and provide a unique vector for probing protein-ligand interactions compared to more common alkyl or aryl substituents.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a strategic roadmap for the synthesis, derivatization, and exploration of 4-Bromo-2-cyclobutylpyridine as a promising building block for next-generation therapeutics and advanced materials.

Part 1: Proposed Synthesis of 4-Bromo-2-cyclobutylpyridine

Given the likely novelty of 4-Bromo-2-cyclobutylpyridine, a robust and scalable synthetic route is the first critical step. A logical approach would involve the synthesis of 2-cyclobutylpyridine followed by a regioselective bromination.

Synthesis of 2-Cyclobutylpyridine

A plausible and well-precedented method for the synthesis of 2-substituted pyridines is the reaction of a pyridine N-oxide with a Grignard reagent, followed by reduction.

Experimental Protocol:

-

Activation of Pyridine: To a solution of pyridine in a suitable aprotic solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product, pyridine N-oxide, with dichloromethane.

-

Grignard Reaction: Prepare the cyclobutylmagnesium bromide Grignard reagent by reacting cyclobutyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition to Pyridine N-oxide: Cool the solution of pyridine N-oxide in anhydrous THF to -78 °C. Slowly add the freshly prepared cyclobutylmagnesium bromide solution. Allow the reaction to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.

-

Reductive Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The resulting intermediate, a dihydropyridine derivative, can be reduced to the desired 2-cyclobutylpyridine using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.

-

Purification: Purify the crude 2-cyclobutylpyridine by column chromatography on silica gel.

Regioselective Bromination

The electronic nature of the pyridine ring directs electrophilic aromatic substitution. However, direct bromination of 2-cyclobutylpyridine might lead to a mixture of isomers. A more controlled approach would involve the formation of the corresponding pyridine N-oxide, which directs bromination to the 4-position.

Experimental Protocol:

-

N-Oxide Formation: Oxidize the synthesized 2-cyclobutylpyridine to 2-cyclobutylpyridine N-oxide using m-CPBA as described in section 1.1.

-

Electrophilic Bromination: To a solution of 2-cyclobutylpyridine N-oxide in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride), add a brominating agent such as N-bromosuccinimide (NBS) or bromine. Heat the reaction mixture to facilitate the substitution. The electron-donating nature of the N-oxide group will direct the bromination to the 4-position.

-

Reduction of the N-Oxide: Following the bromination, the N-oxide functionality needs to be removed. This can be achieved by treating the 4-bromo-2-cyclobutylpyridine N-oxide with a reducing agent like phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃).

-

Final Purification: Purify the final product, 4-Bromo-2-cyclobutylpyridine, using column chromatography or recrystallization.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthetic route to 4-Bromo-2-cyclobutylpyridine.

Part 2: Potential Research Areas in Medicinal Chemistry

The 4-bromo-2-cyclobutylpyridine scaffold is a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The bromine atom serves as a key functional group for introducing various substituents via cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. Reacting 4-Bromo-2-cyclobutylpyridine with a wide range of boronic acids or esters will yield novel biaryl and heteroaryl compounds.

Experimental Workflow:

-

Reaction Setup: In a reaction vessel, combine 4-Bromo-2-cyclobutylpyridine, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent and Conditions: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

Potential Boronic Acid Partners:

-

Phenylboronic acids: Introduce substituted phenyl rings to explore structure-activity relationships (SAR) related to electronic and steric effects.

-

Heteroarylboronic acids: Incorporate other heterocycles like thiophene, furan, pyrazole, or indole to modulate physicochemical properties and explore new binding interactions.

-

Alkenyl- and Alkynylboronic esters: Introduce unsaturated moieties for further functionalization or to act as Michael acceptors.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Amination for Novel Amine Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules.

Experimental Protocol:

-

Reagents: Combine 4-Bromo-2-cyclobutylpyridine, the desired amine (primary or secondary), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Reaction Conditions: Conduct the reaction in an anhydrous aprotic solvent like toluene or dioxane under an inert atmosphere. Heat the mixture until the starting material is consumed.

-

Purification: After workup, purify the resulting 4-amino-2-cyclobutylpyridine derivative by column chromatography.

Potential Amine Coupling Partners:

-

Anilines: Synthesize diarylamines, a common motif in kinase inhibitors.

-

Aliphatic amines: Introduce acyclic and cyclic amines to improve solubility and basicity.

-

N-heterocycles: Couple with heterocycles like piperazine, morpholine, or pyrazole to introduce pharmacophoric groups.

Sonogashira Coupling for Alkynylated Pyridines

The Sonogashira coupling enables the introduction of an alkyne functionality, which can serve as a precursor for further transformations or as a structural element in its own right.

Experimental Protocol:

-

Catalyst System: Use a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).

-

Reaction Conditions: React 4-Bromo-2-cyclobutylpyridine with a terminal alkyne in the presence of the catalyst system and a base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF.

-

Product Isolation: After completion, perform an aqueous workup and purify the 4-alkynyl-2-cyclobutylpyridine product by chromatography.

Part 3: Potential Research Areas in Materials Science

The unique electronic and structural features of 4-Bromo-2-cyclobutylpyridine and its derivatives suggest potential applications in materials science, particularly in the field of organic electronics.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Pyridine-based materials are widely used in OLEDs as electron-transporting materials or as components of emissive layers. The 2-cyclobutylpyridine moiety can be a building block for novel host materials or emitters.

Research Directions:

-

Synthesis of Bipolar Host Materials: Couple 4-Bromo-2-cyclobutylpyridine with electron-donating moieties (e.g., carbazole, triphenylamine) via Suzuki or Buchwald-Hartwig reactions to create bipolar molecules capable of transporting both electrons and holes.

-

Development of Novel Emitters: The pyridine core can be incorporated into larger conjugated systems to create new fluorescent or phosphorescent emitters. The cyclobutyl group can help to prevent intermolecular aggregation, which often leads to quenching of luminescence in the solid state.

Ligands for Catalysis and Coordination Polymers

The nitrogen atom of the pyridine ring can coordinate to metal centers, making 2-cyclobutylpyridine derivatives potential ligands for transition metal catalysis or as building blocks for metal-organic frameworks (MOFs) and coordination polymers.

Research Strategy:

-

Ligand Synthesis: Synthesize a library of 2-cyclobutylpyridine derivatives with different substituents at the 4-position.

-

Complexation Studies: Investigate the coordination of these ligands with various metal precursors (e.g., salts of Pd, Pt, Ru, Ir).

-

Catalytic Activity Screening: Test the resulting metal complexes for their catalytic activity in relevant organic transformations.

-

MOF and Coordination Polymer Synthesis: Explore the self-assembly of these ligands with metal ions to form crystalline porous materials with potential applications in gas storage, separation, or catalysis.

Logical Relationship Diagram:

Caption: Potential research avenues stemming from 4-Bromo-2-cyclobutylpyridine.

Conclusion and Future Outlook

4-Bromo-2-cyclobutylpyridine represents a promising yet underexplored building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step approach, appears feasible based on established chemical transformations. The true value of this compound lies in its versatility as a scaffold for generating diverse libraries of novel molecules through modern cross-coupling methodologies.

Future research should focus on the efficient and scalable synthesis of the title compound, followed by a systematic exploration of its reactivity. The resulting derivatives should be screened for biological activity against a range of therapeutic targets, particularly in areas where pyridine-containing drugs have shown promise, such as oncology and neurology. In parallel, the investigation of the photophysical and electronic properties of its derivatives could lead to the development of next-generation organic electronic materials. The strategic exploration of 4-Bromo-2-cyclobutylpyridine is poised to unlock new and valuable chemical entities.

References

-

Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Pyridine N-Oxide Chemistry: Katritzky, A. R. (1956). The Reactions of Pyridine-1-oxides with Acid Halides. Journal of the Chemical Society (Resumed), 2404. [Link]

-

Pyridine Derivatives in Medicinal Chemistry: Li, J. J. (2014). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons. [Link]

-

Cyclobutyl Groups in Medicinal Chemistry: Wirth, T. (Ed.). (2016). Bio-inspired Ring Systems. Springer. [Link]

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Bromo-2-cyclobutylpyridine

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, substituted pyridines represent a cornerstone scaffold, valued for its versatility in forging new therapeutic agents. 4-Bromo-2-cyclobutylpyridine is one such compound, offering a unique combination of a reactive bromine handle for further functionalization and a cyclobutyl moiety that can influence steric and electronic properties. As with any novel compound, a thorough understanding of its safety profile is paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the material safety data for 4-Bromo-2-cyclobutylpyridine, drawing upon established knowledge of structurally related compounds to offer a robust framework for its safe handling, storage, and use.

Chemical Identity and Hazard Classification

Based on data from related compounds, 4-Bromo-2-cyclobutylpyridine is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |

Causality of Hazards: The anticipated hazards are rooted in the chemical's structure. The pyridine ring, a bioisostere for benzene, can interact with biological systems. The bromine atom, an electron-withdrawing group, can enhance the reactivity of the molecule. Ingestion can lead to systemic toxicity, while direct contact is likely to cause local irritation to the skin and eyes. Inhalation of dust or vapors may irritate the respiratory tract.

Prudent Handling and Personal Protection: A Self-Validating System